molecular formula C8H12O3 B1590301 1,4-Dioxaspiro[4.5]decan-6-one CAS No. 4746-96-7

1,4-Dioxaspiro[4.5]decan-6-one

Cat. No. B1590301
CAS RN: 4746-96-7
M. Wt: 156.18 g/mol
InChI Key: FGXQQTSLFAVOCN-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-6-one has been used in the synthesis of L-callipeltose, the deoxyamino sugar of L-callipeltoside A .


Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decan-6-one involves several steps. It can be obtained from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . Another method involves the use of Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, ethylene glycol, water, 1-butyl-3-methylimidazolium hydrogensulfate, and 1-ethylimidazole tetrafluoroborate .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]decan-6-one is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,4-Dioxaspiro[4.5]decan-6-one can undergo aminocarbonylation in the presence of a palladium-phosphine precatalyst . It can also be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin via a novel aromatization process .


Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decan-6-one has a density of 1.2±0.1 g/cm³, a boiling point of 268.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. Its enthalpy of vaporization is 50.6±3.0 kJ/mol, and its flash point is 106.7±12.4 °C. The index of refraction is 1.489, and the molar refractivity is 38.6±0.4 cm³ .

Scientific Research Applications

Synthesis Applications

1,4-Dioxaspiro[4.5]decan-8-one, a close relative of 1,4-Dioxaspiro[4.5]decan-6-one, is highly valued as a bifunctional synthetic intermediate. It is pivotal in the synthesis of organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides. A notable synthesis method involves using 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, with acetic acid as a catalyst, enhancing yield and reducing reaction time (Zhang Feng-bao, 2006).

Derivative Synthesis

Derivatives of benzofurazan and benzofuroxan have been synthesized starting from 1,4-dioxaspiro[4.5]decan-8-one. These derivatives contain hydroxy or dioxolane groups and have been studied under acid hydrolysis conditions, revealing useful insights into their chemical behavior (V. A. Samsonov & L. B. Volodarsky, 2000).

Application in Total Synthesis

1,6-Dioxaspiro[4.n]decan-2-one systems, derived from sugar-based spirocyclopropane carboxylic acids, have been used in the total synthesis of dihydro-pyrenolide D. This methodology is notable for its efficiency and generality in stereoselective construction (B. Ramakrishna & P. Sridhar, 2015).

Antibacterial Evaluation

1,4-Dioxaspiro[4.5]decane derivatives have been evaluated for their antibacterial properties. Compounds synthesized via Mannich reaction and cyclo-condensation showed promising in vitro activity against various bacterial species, with one compound demonstrating significant antibacterial efficacy (M. Natarajan et al., 2021).

Palladium-Catalysed Aminocarbonylation

1,4-Dioxaspiro[4.5]decan-6-ylacrylamides, synthesized through palladium-catalysed aminocarbonylation of an iodoalkene from 2-acetylcyclohexanone, demonstrated high yields. This study explored the influence of amine nucleophiles and reaction conditions on the yield (R. Farkas et al., 2015).

Solubility in Sustainable Solvents

1,4-Dioxaspiro[4.5]decane-2-methanol, also referred to as 'protected glycerol', has been studied for its solubility in sustainable solvents like water and ionic liquids. This research provides fundamental data crucial for future applications involving alternative reactions and extraction/separation processes (Catarina I. Melo et al., 2012).

Safety And Hazards

1,4-Dioxaspiro[4.5]decan-6-one is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . When handling, it is advised to avoid unnecessary personal contact, wear protective clothing, use in a well-ventilated area, and avoid contact with incompatible materials .

Future Directions

1,4-Dioxaspiro[4.5]decan-6-one can be used in the preparation of a series of potent analgesic compounds. It is also used as a building block in the synthesis of tritium-labeled probes for the autoradiography study of the dopamine reuptake complex .

properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-3-1-2-4-8(7)10-5-6-11-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXQQTSLFAVOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(=O)C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493011
Record name 1,4-Dioxaspiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]decan-6-one

CAS RN

4746-96-7
Record name 1,4-Dioxaspiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MJ Taghizadeh, SJA Gohari, A Javidan… - Journal of the Iranian …, 2018 - Springer
We present a novel asymmetric synthesis route for synthesis of (S)-ketamine using a chiral reagent according to the strategy (Scheme 1), with good enantioselectivity (85% ee) and yield…
Number of citations: 4 link.springer.com
LA Paquette, PC Lobben - Journal of the American Chemical …, 1996 - ACS Publications
The stereochemical course of the 1,2-addition of several allylmetal reagents and of the Normant Grignard [ClMgO(CH 2 ) 3 MgCl] to 2-methoxycyclohexanone and tetrahydrofuranspiro-(…
Number of citations: 98 pubs.acs.org
A Kamiya, Y Kawamoto, T Kobayashi, H Ito - Tetrahedron, 2022 - Elsevier
Callilongisin B, isolated in 2012, is a 3,4-seco-abietane-type diterpenoid having four stereocenters, whereas callilongisin C has an aromatic ring structure. Total syntheses of ent-…
Number of citations: 3 www.sciencedirect.com
H Elhawi, H Eini, A Douvdevani, G Byk - Molecules, 2012 - mdpi.com
Ketamine is an analgesic/anesthetic drug, which, in combination with other drugs, has been used as anesthetic for over 40 years. Ketamine induces its analgesic activities by blocking …
Number of citations: 15 www.mdpi.com
G Chelucci, I Manca, GA Pinna - Tetrahedron letters, 2005 - Elsevier
A protocol for the synthesis of quinolines substituted on both pyridine and benzo-fused rings is reported. The method is based on the formylation of a substituted N-(tert-butoxycarbonyl)…
Number of citations: 22 www.sciencedirect.com
神谷昭寛 - 2022 - toyaku.repo.nii.ac.jp
[背景] Callilongisins AD は, 2012 年に Shen らによって Callicarpa 属植物 Beautyberry, Callicarpa longissima Merr. の灌木から単離・構造決定されたジテルペノイドである 1)(Figure 1). …
Number of citations: 4 toyaku.repo.nii.ac.jp

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